N-Dichloroacetyl-DL-serine
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Overview
Description
N-Dichloroacetyl-DL-serine is an organic compound with the chemical formula C5H7Cl2NO4 It is a derivative of serine, an amino acid, and is characterized by the presence of two chlorine atoms attached to the acetyl group
Preparation Methods
N-Dichloroacetyl-DL-serine can be synthesized through the acylation of DL-serine with dichloroacetyl chloride in an aqueous alkaline medium at low temperatures, typically around 0°C . The reaction involves the formation of a colorless, crystalline product that melts at 119° to 121°C . The sodium salt of this compound is also available and is used in various research applications .
Chemical Reactions Analysis
N-Dichloroacetyl-DL-serine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to produce dichloroacetic acid and serine.
Oxidation and Reduction:
Common reagents used in these reactions include dichloroacetyl chloride for acylation and various bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Dichloroacetyl-DL-serine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Dichloroacetyl-DL-serine involves its interaction with cellular components. In biological systems, it may affect the uptake and utilization of serum proteins and glycoproteins by cells . The exact molecular targets and pathways involved are not fully understood, but its effects on cellular metabolism and protein interactions are areas of active research.
Comparison with Similar Compounds
N-Dichloroacetyl-DL-serine can be compared with other similar compounds, such as:
- N-Dichloroacetylserylphenylalanine
- N-Dichloroacetylserylmethionine ethyl esters
. The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties.
Conclusion
This compound is a compound with significant potential in various fields of scientific research Its unique chemical structure and properties make it a valuable reagent in chemistry, biology, and medicine
Properties
CAS No. |
4530-31-8 |
---|---|
Molecular Formula |
C5H7Cl2NO4 |
Molecular Weight |
216.02 g/mol |
IUPAC Name |
2-[(2,2-dichloroacetyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C5H7Cl2NO4/c6-3(7)4(10)8-2(1-9)5(11)12/h2-3,9H,1H2,(H,8,10)(H,11,12) |
InChI Key |
POBGWTZPKSVJFM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(Cl)Cl)O |
Origin of Product |
United States |
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